2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C24H20N8O3 and its molecular weight is 468.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(2-oxo-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethyl)isoindoline-1,3-dione represents a novel hybrid structure that combines multiple pharmacophores known for their biological activities. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Isoindoline moiety : Known for its potential in various therapeutic applications.
- Triazole ring : Associated with anticancer and antimicrobial activities.
- Piperazine group : Often linked to neuroactive properties and used in various drug formulations.
The molecular formula is , with a molecular weight of approximately 394.44 g/mol.
Anticancer Activity
Research indicates that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. The specific biological activity of the target compound has been evaluated through various in vitro studies:
- Mechanism of Action :
- Cell Line Studies :
- Comparative Efficacy :
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have indicated that this compound may possess antimicrobial activity. The piperazine component is particularly noted for its ability to enhance antimicrobial efficacy:
- The compound was tested against various bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Study 1: Anticancer Efficacy
A recent study assessed the efficacy of the compound on MGC-803 gastric cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptosis markers following treatment with the compound at varying concentrations. Flow cytometry analysis confirmed G2/M phase arrest and increased Annexin V staining .
Study 2: Mechanistic Insights
Another investigation focused on elucidating the molecular mechanisms underlying the anticancer effects. The study employed Western blot analysis to evaluate changes in protein expression levels associated with apoptosis pathways. Results demonstrated upregulation of pro-apoptotic factors such as Bax and downregulation of Bcl-2 in treated cells .
Data Summary
Biological Activity | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 3.91 | Apoptosis induction |
Anticancer | HCT-116 | 0.53 | G2/M phase arrest |
Antimicrobial | S. aureus | 5.0 | Inhibition of cell growth |
Antimicrobial | E. coli | 4.5 | Inhibition of cell growth |
Properties
IUPAC Name |
2-[2-oxo-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethyl]isoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N8O3/c33-19(14-31-23(34)17-8-4-5-9-18(17)24(31)35)29-10-12-30(13-11-29)21-20-22(26-15-25-21)32(28-27-20)16-6-2-1-3-7-16/h1-9,15H,10-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDFHWVSCNIWOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)CN5C(=O)C6=CC=CC=C6C5=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.